molecular formula C25H25NSn B14282765 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- CAS No. 133071-19-9

1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)-

Cat. No.: B14282765
CAS No.: 133071-19-9
M. Wt: 458.2 g/mol
InChI Key: WXTHUTBRDAZKMV-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a methyldiphenylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with dimethylamine under specific conditions to form N,N-dimethyl-1-naphthylamine. This intermediate is then subjected to a stannylation reaction using methyldiphenylstannane to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or stannyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of halogenated naphthalenes or other substituted derivatives.

Scientific Research Applications

1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the stannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine, N,N-dimethyl-: Lacks the stannyl group, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-1-naphthylamine: Similar structure but without the stannyl substitution.

    Dimethyl-α-naphthylamine: Another related compound with different substitution patterns.

Uniqueness

1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is unique due to the presence of both dimethylamino and stannyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

133071-19-9

Molecular Formula

C25H25NSn

Molecular Weight

458.2 g/mol

IUPAC Name

N,N-dimethyl-8-[methyl(diphenyl)stannyl]naphthalen-1-amine

InChI

InChI=1S/C12H12N.2C6H5.CH3.Sn/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;2*1-2-4-6-5-3-1;;/h3-7,9H,1-2H3;2*1-5H;1H3;

InChI Key

WXTHUTBRDAZKMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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